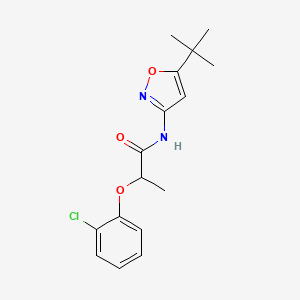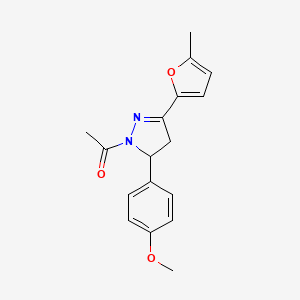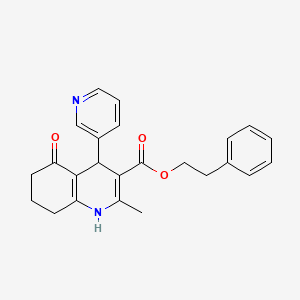
N-(2-nitrophenyl)-4-phenoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-nitrophenyl)-4-phenoxybutanamide, also known as NBQX, is a chemical compound that is widely used in scientific research. It is an AMPA receptor antagonist, which means that it blocks the action of glutamate at AMPA receptors. This has important implications for the treatment of neurological disorders, as glutamate is a key neurotransmitter in the brain. In
作用機序
N-(2-nitrophenyl)-4-phenoxybutanamide acts as a competitive antagonist at the AMPA receptor, meaning that it binds to the receptor and blocks the action of glutamate. This prevents the influx of calcium ions into the neuron, which is necessary for the initiation of an action potential. By blocking the activity of AMPA receptors, this compound reduces the excitability of neurons and can protect against excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce the severity of seizures and protect against excitotoxicity. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to reduce the severity of stroke in animal models.
実験室実験の利点と制限
One of the main advantages of N-(2-nitrophenyl)-4-phenoxybutanamide is its specificity for the AMPA receptor. This allows researchers to study the effects of glutamate on neuronal activity without interference from other neurotransmitters. However, this compound has some limitations as well. It is not effective at blocking all types of glutamate receptors, and it may have off-target effects on other ion channels. In addition, this compound has a relatively short half-life, which can make it difficult to use in long-term experiments.
将来の方向性
There are many potential future directions for research on N-(2-nitrophenyl)-4-phenoxybutanamide. One area of interest is the development of more selective AMPA receptor antagonists, which could have fewer off-target effects. Another area of interest is the use of this compound in combination with other drugs to treat neurological disorders. Finally, there is ongoing research into the role of glutamate in a range of neurological disorders, and this compound is likely to continue to be an important tool in this research.
合成法
N-(2-nitrophenyl)-4-phenoxybutanamide is synthesized by the reaction of 2-nitrophenylacetonitrile with 4-phenoxybutyronitrile in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to yield this compound in high purity.
科学的研究の応用
N-(2-nitrophenyl)-4-phenoxybutanamide has a wide range of applications in scientific research. It is commonly used to study the role of glutamate in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has also been used to study the mechanisms of action of other drugs that target glutamate receptors. In addition, this compound is used in electrophysiological experiments to block the activity of AMPA receptors, allowing researchers to study the effects of other neurotransmitters on neuronal activity.
特性
IUPAC Name |
N-(2-nitrophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(11-6-12-22-13-7-2-1-3-8-13)17-14-9-4-5-10-15(14)18(20)21/h1-5,7-10H,6,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDWZWLZAWKTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-benzyl-1-{3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5149369.png)
![(4S*,6R*)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-6-methyl-2-thioxohexahydro-4-pyrimidinecarboxamide](/img/structure/B5149374.png)



![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide](/img/structure/B5149390.png)
![4-amino-2-methyl-5-[(3-methyl-1-pyridiniumyl)methyl]pyrimidin-1-ium dichloride](/img/structure/B5149400.png)
![6-bromo-3-[5-(2-furyl)-1-(2-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B5149411.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5149418.png)
![ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149423.png)
![2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5149430.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5149435.png)
![2-{4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole trifluoroacetate](/img/structure/B5149437.png)
![4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5149455.png)
